

Protocol for staining myelin sheaths with Luxol Fast Blue.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fast blue B

Cat. No.: B147723

[Get Quote](#)

Protocol for Staining Myelin Sheaths with Luxol Fast Blue

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Luxol Fast Blue (LFB) staining is a widely utilized histological technique for the visualization of myelin in the central nervous system (CNS).[1] The stain exhibits a high affinity for the phospholipids present in the myelin sheath, resulting in a distinct blue to green coloration of myelinated fibers.[2] This method is invaluable for identifying the basic neuronal structure in brain and spinal cord tissues and is commonly employed in neuropathological studies to assess myelination and detect demyelination.[3][4] The protocol is applicable to formalin-fixed, paraffin-embedded, or frozen tissue sections.[3][5][6] For enhanced visualization of cellular components, LFB staining is often complemented with a counterstain, such as cresyl violet, which stains the Nissl substance in neurons.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Luxol Fast Blue staining protocol, providing a comparative overview of different methodologies.

Parameter	Value (Paraffin Sections)	Value (Frozen Sections)	Notes
Tissue Section Thickness	5-10 μm [1][6]	20-30 μm [6]	Optimal thickness for clear visualization.
LFB Staining Solution	0.1% Luxol Fast Blue in 95% Ethanol with 0.5% Glacial Acetic Acid[3][6]	0.1% Luxol Fast Blue in 95% Ethanol with 0.5% Glacial Acetic Acid[3][6]	Should be prepared fresh and filtered before use.[8]
Staining Temperature	56-60°C[4][9][10]	56°C[3][2]	Higher temperatures accelerate the staining process.
Staining Duration	Overnight (approx. 16 hours) or 2 hours at 60°C[3][9][11]	Not longer than 16 hours[2]	Duration can be adjusted to achieve desired staining intensity.[5]
Differentiation Solution 1	0.05% Lithium Carbonate[8]	0.05% Lithium Carbonate	Used to remove excess stain from the tissue.
Differentiation Solution 2	70% Ethanol[5][8]	70% Ethanol[3][5]	Further refines the differentiation process.
Counterstain Solution	0.1% Cresyl Violet with Acetic Acid[3][8]	0.1% Cresyl Violet with Acetic Acid[3][8]	Stains Nissl substance in neurons for contrast.
Counterstain Duration	30-40 seconds to 10 minutes[1][8]	30-40 seconds to 10 minutes[3][8]	Time can be adjusted based on the desired intensity of the counterstain.

Experimental Protocols

I. Solution Preparation

- 0.1% Luxol Fast Blue Solution:
 - Dissolve 0.1 g of Luxol Fast Blue MBSN in 100 ml of 95% ethyl alcohol.[\[3\]](#)[\[6\]](#)
 - Add 0.5 ml of glacial acetic acid.[\[3\]](#)[\[6\]](#)
 - Mix well and filter before use.[\[8\]](#)
- 0.05% Lithium Carbonate Solution:
 - Dissolve 0.05 g of lithium carbonate in 100 ml of distilled water.[\[3\]](#) This solution should be prepared fresh.[\[5\]](#)
- 0.1% Cresyl Violet Solution:
 - Dissolve 0.1 g of cresyl echt violet in 100 ml of distilled water.[\[3\]](#)[\[6\]](#)
 - Just before use, add 10 drops of glacial acetic acid and filter.[\[3\]](#)[\[6\]](#)

II. Staining Procedure for Paraffin-Embedded Sections

- Deparaffinization and Rehydration:
 - Deparaffinize sections in two changes of xylene for 5 minutes each.[\[1\]](#)
 - Hydrate through descending grades of ethanol: 100% ethanol (2 changes, 3 minutes each) and 95% ethanol (3 minutes).[\[1\]](#)[\[5\]](#)
 - Rinse in distilled water.[\[5\]](#)
- Staining:
 - Immerse slides in the 0.1% Luxol Fast Blue solution in an oven at 56-60°C overnight.[\[3\]](#)
[\[10\]](#)
- Rinsing:
 - Rinse off excess stain with 95% ethyl alcohol.[\[3\]](#)

- Rinse in distilled water.[3]
- Differentiation:
 - Immerse slides in 0.05% lithium carbonate solution for 30 seconds.[1][3]
 - Continue differentiation in 70% ethyl alcohol for 30 seconds.[1][3]
 - Rinse in distilled water.[3]
 - Check microscopically to ensure the gray matter is colorless and the white matter is sharply defined. Repeat the differentiation steps if necessary.[3]
- Counterstaining (Optional):
 - Immerse slides in the 0.1% Cresyl Violet solution for 30-40 seconds.[1][3]
 - Rinse briefly in distilled water.[1]
- Dehydration and Mounting:
 - Differentiate the counterstain in 95% ethyl alcohol for 5 minutes, monitoring microscopically.[1][3]
 - Dehydrate in 100% ethanol (2 changes, 5 minutes each).[1][3]
 - Clear in xylene (2 changes, 5 minutes each).[1][3]
 - Mount with a resinous mounting medium.[1][3]

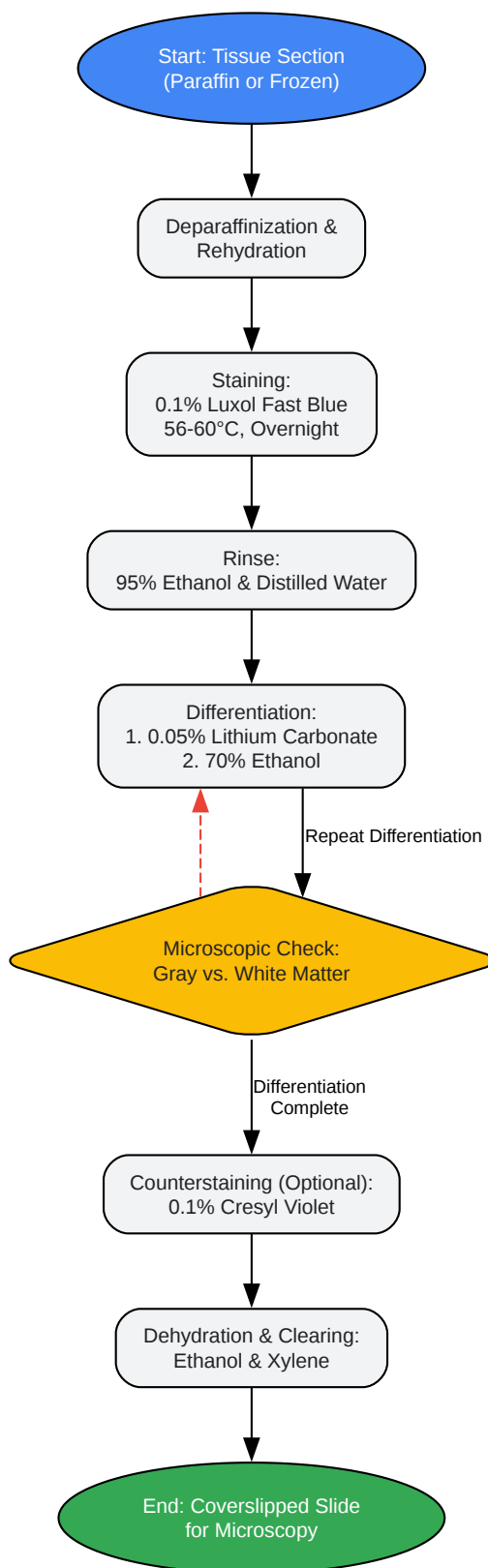
III. Staining Procedure for Frozen Sections

The protocol for frozen sections is similar to that for paraffin-embedded sections, with a few modifications:

- Defatting Step: For frozen or vibratome sections, a defatting step may be necessary. Before hydration, place sections in a 1:1 alcohol/chloroform mixture for a few hours or overnight, then hydrate to 95% ethyl alcohol.[3][2]

- Staining Duration: The staining time in the Luxol Fast Blue solution should not exceed 16 hours.^{[3][2]}

Visual Representation of Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for Luxol Fast Blue (LFB) myelin staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. biotna.net [biotna.net]
- 3. One moment, please... [ihcworld.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. fdneurotech.com [fdneurotech.com]
- 6. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 7. Luxol fast blue stain - Wikipedia [en.wikipedia.org]
- 8. kumc.edu [kumc.edu]
- 9. newcomersupply.com [newcomersupply.com]
- 10. research.chop.edu [research.chop.edu]
- 11. biognost.com [biognost.com]
- To cite this document: BenchChem. [Protocol for staining myelin sheaths with Luxol Fast Blue.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147723#protocol-for-staining-myelin-sheaths-with-luxol-fast-blue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com